Clinical Efficacy: Pipazethate Hydrochloride vs. Placebo in Double-Blind Controlled Trials
In a double-blind study comparing Pipazethate with placebo, the drug demonstrated no superior antitussive effect. The study included 70 patients with chronic cough and 41 healthy subjects with artificially induced cough using the Bickerman and Barach method. The conclusion states that results with pipazethate are 'no better than with placebo' in both experimental and clinical settings [1]. This efficacy profile stands in stark contrast to benchmark antitussives such as codeine, which consistently demonstrates superiority over placebo in standardized cough suppression assays, though direct head-to-head trials between pipazethate and codeine are not available in the literature.
| Evidence Dimension | Antitussive efficacy (cough suppression) |
|---|---|
| Target Compound Data | No better than placebo |
| Comparator Or Baseline | Placebo |
| Quantified Difference | No statistically or clinically significant difference vs. placebo |
| Conditions | Double-blind trial; 70 chronic cough patients plus 41 healthy subjects with artificially induced cough; pipazethate administered orally |
Why This Matters
For researchers designing antitussive studies, this negative efficacy data establishes Pipazethate Hydrochloride as a suitable negative control or reference compound for demonstrating assay sensitivity, rather than as an active comparator.
- [1] Vakil BJ, Mehta AJ, Prajapat KD. Trial of pipazethate as an antitussive. Clin Pharmacol Ther. 1966;7(4):515-519. View Source
